molecular formula C23H25NO B1201704 Curryangine CAS No. 25488-37-3

Curryangine

Cat. No.: B1201704
CAS No.: 25488-37-3
M. Wt: 331.4 g/mol
InChI Key: YPSWCORASQDCJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Curryangine can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The synthetic route often involves the cyclization of appropriate precursors under controlled conditions to form the carbazole ring structure.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from the leaves of the Murraya koenigii plant. The leaves are harvested, dried, and subjected to solvent extraction to isolate the compound. The extracted product is then purified using techniques such as column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Curryangine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

Mechanism of Action

Curryangine exerts its effects through various molecular targets and pathways. It has been shown to interact with cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress. The compound modulates the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Curryangine is unique among carbazole alkaloids due to its specific structural features and biological activities. Similar compounds include:

    Mahanimbine: Another carbazole alkaloid found in Murraya koenigii with similar biological activities.

    Girinimbine: Known for its anticancer properties.

    Murrayafoline-A: Exhibits antimicrobial and antioxidant activities.

This compound stands out due to its potent anti-inflammatory and neuroprotective effects, making it a valuable compound for further research and development .

Properties

IUPAC Name

3,13,13,17-tetramethyl-21-oxa-12-azahexacyclo[10.7.1.12,17.05,20.06,11.014,19]henicosa-1,3,5(20),6,8,10-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25-21(13)19)10-9-17(16)22(24,2)3/h5-8,11,16-17H,9-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSWCORASQDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C4=C1OC5(CCC(C4C5)C(N3C6=CC=CC=C62)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Currayangine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25488-37-3
Record name (±)-Currayangine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

266 °C
Record name (±)-Currayangine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030223
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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